molecular formula C39H34N2O5 B613531 Fmoc-D-Asn(Mtt)-OH CAS No. 200259-50-3

Fmoc-D-Asn(Mtt)-OH

Cat. No. B613531
M. Wt: 610.71
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asn(Mtt)-OH is a derivative of the amino acid asparagine, and is commonly used in peptide synthesis. It is a peptide building block, and is used in the synthesis of peptides, proteins and other biopolymers. It is also known as Fmoc-D-Asn(Mtt), Fmoc-D-Asn(Mtt)OH, or Fmoc-D-Asn(Mtt)-O-CH3. Fmoc-D-Asn(Mtt)-OH is used in a variety of laboratory experiments, and has a number of advantages and limitations.

Scientific Research Applications

Multiple Synthesis via the Multipin Method

The multipin method of peptide synthesis has shown significant utility, particularly in simultaneous synthesis and comparison studies. Fmoc-D-Asn(Mtt)-OH was notably used in a study examining N-terminal coupling efficiency in peptide synthesis. The efficiency was benchmarked against various Asn derivatives, and Fmoc-D-Asn(Mtt)-OH demonstrated considerable efficacy in the context of this methodology (Bray et al., 1995).

Considerations in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), Fmoc-D-Asn(Mtt)-OH showed suboptimal coupling efficiency under certain conditions. It was found to undergo rapid lactamization with various coupling reagents. While complete incorporation of Fmoc-D-Asn(Mtt)-OH was achievable, the process proved to be costly and tedious, suggesting the consideration of alternative building blocks for smoother SPPS operations (Lam et al., 2022).

Advanced Biomedical Applications

Fmoc-D-Asn(Mtt)-OH is involved in the development of innovative materials for biomedical applications. For instance, it contributed to the formation of double network (DN) hydrogels with notable mechanical properties and biocompatibility, showing potential in tissue regeneration and drug delivery (Ghilan et al., 2023). Similarly, it played a role in fabricating biomimetic scaffolds in tissue engineering, demonstrating versatility in peptide-based biomaterials synthesis (He & Jabbari, 2006).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c1-26-20-22-29(23-21-26)39(27-12-4-2-5-13-27,28-14-6-3-7-15-28)41-36(42)24-35(37(43)44)40-38(45)46-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZBWIYTHRCCFO-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Asn(Mtt)-OH

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